

Technical Monograph: 1-(3-Chlorophenyl)-2-phenylethanone

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Compound of Interest

Compound Name: 1-(3-Chlorophenyl)-2-phenylethanone

CAS No.: 62482-45-5

Cat. No.: B1595444

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High-Fidelity Synthesis, Structural Validation, and Pharmacological Utility

Executive Summary

This technical guide provides a comprehensive analysis of **1-(3-chlorophenyl)-2-phenylethanone**, a critical deoxybenzoin intermediate.^{[1][2]} Unlike simple acetophenones, this molecule serves as a pivotal scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), selective estrogen receptor modulators (SERMs), and heterocyclic bioactive agents such as isoflavones and indoles.^[1] This document details the precise IUPAC nomenclature, validated synthetic pathways prioritizing regiochemical integrity, and analytical characterization standards required for pharmaceutical-grade development.^[1]

Part 1: Structural Identity & Nomenclature^[2]

IUPAC Designation

The definitive International Union of Pure and Applied Chemistry (IUPAC) name is: 1-(3-Chlorophenyl)-2-phenylethan-1-one^{[1][2][3]}

- Principal Functional Group: Ketone (Suffix: -one).^{[1][2]}
- Parent Chain: Two carbons (Ethan-).^{[1][2][3][4]}

- Numbering Logic: The carbonyl carbon takes priority (C1).[2]
- Substituents:
 - Position 1: 3-Chlorophenyl group (The meta-chloro substitution is critical for bioactivity profiles distinct from para analogs).[1][2]
 - Position 2: Phenyl group.[1][2][3][4][5][6]

Physicochemical Profile

The following data establishes the baseline for identification and quality control.

Property	Value	Note
CAS Registry Number	62482-45-5	Specific to the meta-chloro isomer.[1][2][3]
Molecular Formula	C ₁₄ H ₁₁ ClO	
Molecular Weight	230.69 g/mol	
Predicted LogP	3.8	Highly lipophilic; blood-brain barrier penetrant.[1][2]
H-Bond Acceptors	1 (Carbonyl)	
H-Bond Donors	0	
Appearance	White to off-white crystalline solid	
SMILES	<chem>Clc1cccc(c1)C(=O)Cc2ccccc2</chem>	

Part 2: Synthetic Architectures

The Regioselectivity Challenge

A common error in synthesizing this molecule is attempting a Friedel-Crafts acylation of chlorobenzene with phenylacetyl chloride.[1][2]

- The Flaw: Chlorobenzene is an ortho/para director due to resonance donation of the chlorine lone pair, despite being inductively withdrawing.[1] This reaction predominantly yields the 4-chlorophenyl isomer (1-(4-chlorophenyl)-2-phenylethanone), not the desired 3-chloro target. [1][2]
- The Solution: To guarantee meta substitution, the synthesis must utilize a starting material where the chlorine is already in the meta position relative to the electrophilic center.[1]

Optimal Route: Grignard Addition to Nitrile

The most robust protocol involves the nucleophilic addition of benzylmagnesium chloride to 3-chlorobenzonitrile.[1][2] This method preserves the meta-chloro regiochemistry and prevents over-addition (forming tertiary alcohols) by forming a stable imine magnesium salt intermediate. [1][2]

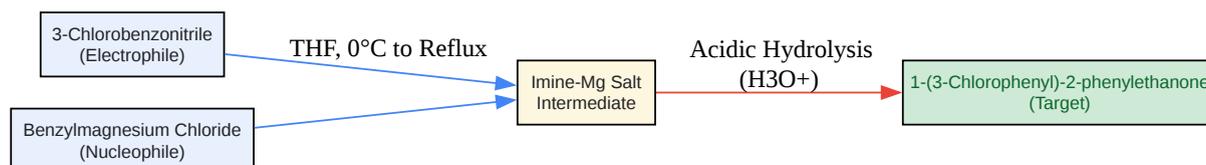


Figure 1: Regioselective Synthesis via Grignard Reagent

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Part 3: Experimental Protocol

Materials

- 3-Chlorobenzonitrile (1.0 eq)[1][2]
- Benzylmagnesium chloride (2.0 M in THF, 1.2 eq)[1]
- Anhydrous Tetrahydrofuran (THF)[2]
- Hydrochloric acid (3M)[2]
- Magnesium sulfate (anhydrous)[2]

Step-by-Step Methodology

This protocol ensures high purity by isolating the imine salt before hydrolysis.[1][2]

- Inert Atmosphere Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon or Nitrogen.[1][2]
- Reagent Preparation: Charge the flask with 3-Chlorobenzonitrile (13.7 g, 100 mmol) dissolved in anhydrous THF (50 mL). Cool the system to 0°C using an ice bath.
- Nucleophilic Addition: Dropwise add Benzylmagnesium chloride (60 mL, 120 mmol) via a pressure-equalizing addition funnel over 30 minutes. Critical: Maintain temperature <5°C to prevent side reactions.[1][2]
- Reaction Propagation: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat to gentle reflux (65°C) for 3 hours. The solution will turn dark/turbid as the imine complex forms.[1][2]
- Hydrolysis (The Key Step): Cool the mixture to 0°C. Slowly quench by pouring the reaction mixture into a beaker containing 3M HCl (100 mL) and crushed ice. Stir vigorously for 1 hour. This converts the intermediate imine () into the ketone ().[2]
- Extraction & Purification:
 - Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).[2]
 - Wash combined organics with saturated NaHCO₃ (to remove excess acid) and Brine.[2]
 - Dry over MgSO₄, filter, and concentrate under reduced pressure.[1][7]
 - Recrystallization: Purify the crude solid using Ethanol/Hexane (1:4) to yield white crystals. [2]

Part 4: Analytical Validation

To validate the synthesis, the following spectroscopic signatures must be confirmed.

Proton NMR ($^1\text{H-NMR}$)

Solvent: CDCl_3 , 400 MHz

Chemical Shift (δ)	Multiplicity	Integration	Assignment	Structural Insight
4.25	Singlet (s)	2H	-CH ₂ -	Diagnostic methylene bridge between rings. ^[1] ^[2]
7.20 - 7.35	Multiplet (m)	5H	Phenyl Ring	Unsubstituted benzyl ring protons. ^[1] ^[2]
7.40	Triplet (t)	1H	Ar-H (Cl-C5)	Meta-coupling pattern typical of 3-subst. ^[1] ^[2]
7.52	Doublet (d)	1H	Ar-H (Cl-C4)	
7.85	Doublet (d)	1H	Ar-H (Cl-C6)	Ortho to Carbonyl. ^[1] ^[2]
7.98	Singlet (s)	1H	Ar-H (Cl-C2)	Key Diagnostic: Isolated proton between Cl and C=O. ^[1] ^[2]

Infrared Spectroscopy (FT-IR)

- 1685 cm^{-1} : Strong C=O stretching vibration (Conjugated ketone).^[2]
- 1580 cm^{-1} : C=C Aromatic skeletal vibrations.^[1]^[2]
- 750 cm^{-1} : C-Cl stretching.

Part 5: Pharmaceutical Utility & Mechanism[1][2]

Scaffold Versatility

1-(3-Chlorophenyl)-2-phenylethanone is a functionalized deoxybenzoin.[1][2] This scaffold is pharmacologically privileged due to its ability to mimic the diphenylethane backbone found in estrogenic compounds and certain antidepressants.[1][2]

Pathway: Synthesis of 2-Arylindoles (COX-2 Inhibitors)

This molecule is a primary precursor for synthesizing 2-arylindoles via the Fischer Indole Synthesis or Pd-catalyzed cyclization.[1][2] These derivatives are potent COX-2 inhibitors (anti-inflammatory).[1][2]

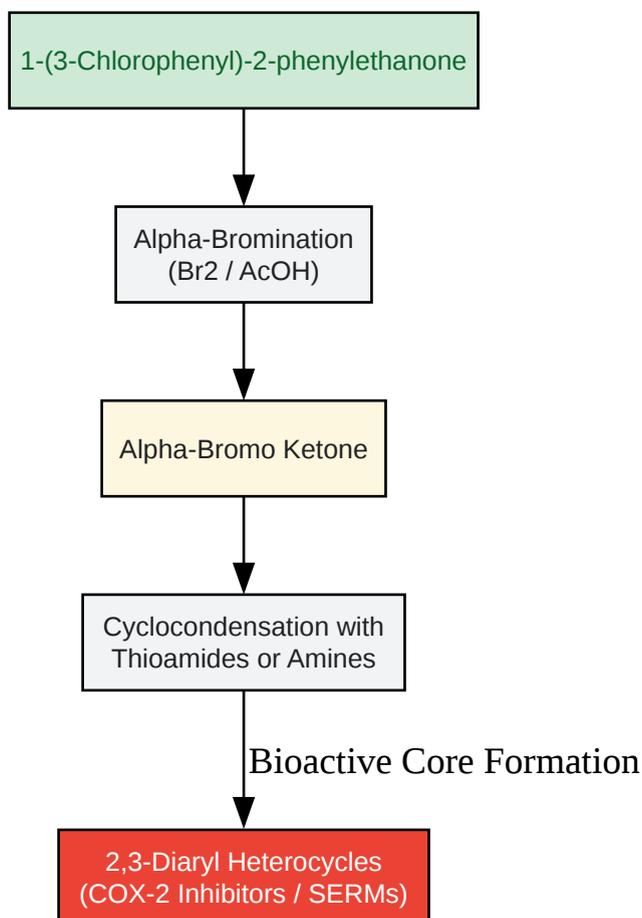


Figure 2: Divergent Synthesis of Bioactive Heterocycles

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[4][7][8][9][10][11][12]

Biological Relevance[1][2][15]

- Tyrosinase Inhibition: Deoxybenzoin derivatives have shown significant inhibitory activity against tyrosinase, making them candidates for treating hyperpigmentation disorders [1].[1]
- Vascular Relaxation: Structural analogs (hydroxylated deoxybenzoins) exhibit endothelium-dependent relaxation of coronary arteries, suggesting potential in cardiovascular therapy [2]. [1][2][13]

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